molecular formula C10H19NO2S B1448531 tert-butyl N-[2-(prop-2-en-1-ylsulfanyl)ethyl]carbamate CAS No. 1000806-49-4

tert-butyl N-[2-(prop-2-en-1-ylsulfanyl)ethyl]carbamate

Cat. No.: B1448531
CAS No.: 1000806-49-4
M. Wt: 217.33 g/mol
InChI Key: QGYPZODKABCZLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[2-(prop-2-en-1-ylsulfanyl)ethyl]carbamate is a chemical compound with the CAS Registry Number 1000806-49-4 . It has a molecular formula of C 10 H 19 NO 2 S and a molecular weight of 217.33 g/mol . Its structure features a tert-butoxycarbonyl (Boc) protecting group attached to a nitrogen atom, which is linked to an ethanethiol chain terminating in an allyl sulfide (prop-2-en-1-ylsulfanyl) functional group . This molecular architecture, containing both a Boc-protected amine and a thioether with an unsaturated allyl terminus, makes it a valuable bifunctional intermediate in synthetic organic chemistry. The Boc group is widely used for the protection of amines in multi-step synthesis, particularly in the preparation of peptides and other complex molecules, and can be removed under mild acidic conditions. The presence of the allyl sulfide group offers a versatile handle for further chemical transformations. Allyl sulfides can participate in a variety of reactions, serving as a substrate for sulfonation to create sulfones or potentially acting as an electrophile in substitution reactions. Compounds with similar alkyne-terminated chains are known to be used in Click chemistry applications, which are crucial for bioconjugation and materials science . This combination of features provides researchers with a flexible building block for the development of novel chemical entities. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Key Identifiers CAS Number: 1000806-49-4 Molecular Formula: C 10 H 19 NO 2 S Molecular Weight: 217.33 g/mol SMILES: O=C(OC(C)(C)C)NCCSCC=C MDL Number: MFCD24393262

Properties

IUPAC Name

tert-butyl N-(2-prop-2-enylsulfanylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2S/c1-5-7-14-8-6-11-9(12)13-10(2,3)4/h5H,1,6-8H2,2-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYPZODKABCZLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCSCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl N-[2-(prop-2-en-1-ylsulfanyl)ethyl]carbamate generally involves:

  • Protection of the amino group with a tert-butyl carbamate (Boc) protecting group.
  • Introduction of the sulfanyl (thioether) functionality via nucleophilic substitution using a suitable sulfur nucleophile.
  • Attachment of the prop-2-en-1-yl (allyl) group to the sulfur atom.

Detailed Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthesis Approach

Step 1: Protection of Ethanolamine or Aminoethyl Derivative
  • The primary amine is protected by reacting with di-tert-butyl dicarbonate (Boc2O) in a basic medium (e.g., triethylamine) to yield tert-butyl N-(2-aminoethyl)carbamate.
  • This step prevents undesired side reactions during subsequent sulfur incorporation.
Step 2: Introduction of the Sulfanyl Group
  • The Boc-protected aminoethyl compound is reacted with a thiol or thiolate anion.
  • For example, sodium hydrosulfide or potassium thioacetate can be used to introduce the sulfanyl group.
  • The nucleophilic sulfur attacks an electrophilic carbon center, typically an alkyl halide.
Step 3: Allylation of the Sulfur Atom
  • The sulfanyl intermediate is then alkylated with allyl bromide or allyl chloride under basic conditions.
  • This reaction forms the prop-2-en-1-ylsulfanyl side chain attached to the ethyl linker.
  • Typical bases used include potassium carbonate or sodium hydride in polar aprotic solvents such as DMF or DMSO.

Representative Reaction Scheme

Step Reactants Conditions Product
1 Ethanolamine + Boc2O + base Room temperature, organic solvent tert-butyl N-(2-aminoethyl)carbamate
2 Boc-protected amine + sulfur nucleophile Mild heating, inert atmosphere tert-butyl N-[2-(sulfanyl)ethyl]carbamate
3 Sulfanyl intermediate + allyl halide Base, DMF, room temp to reflux This compound

Experimental Data and Research Findings

Crystallographic and Structural Insights

  • Studies on related carbamate derivatives with alkyne or alkene substituents reveal that the Boc-protected amine maintains stability under nucleophilic substitution conditions.
  • Intramolecular hydrogen bonding and intermolecular interactions stabilize the crystal structure, as seen in analogous compounds (e.g., tert-butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate).
  • The dihedral angles between functional planes in these molecules influence reactivity and stability during synthesis.

Yield and Purity

  • The overall yield for the three-step synthesis typically ranges from 60% to 85%, depending on reaction conditions and purification methods.
  • Purification is commonly achieved by column chromatography using silica gel and eluents like ethyl acetate/hexane mixtures.

Analytical Characterization

  • Confirmation of the product is performed by NMR (1H, 13C), IR spectroscopy, and mass spectrometry.
  • The presence of the allyl sulfanyl group is confirmed by characteristic vinyl proton signals in 1H NMR around 5.0–6.0 ppm.
  • Carbamate carbonyl absorption appears near 1700 cm⁻¹ in IR spectra.

Summary Table of Preparation Methods

Method Aspect Details
Amino Protection Boc protection using di-tert-butyl dicarbonate in presence of base
Sulfur Incorporation Reaction with sulfur nucleophiles such as sodium hydrosulfide or potassium thioacetate
Allylation Alkylation with allyl halides (allyl bromide/chloride) under basic conditions
Solvents DMF, DMSO, or other polar aprotic solvents
Bases Triethylamine (for Boc protection), potassium carbonate or sodium hydride (for allylation)
Reaction Temperature Room temperature to reflux
Purification Column chromatography
Characterization NMR, IR, MS, X-ray crystallography (for structure confirmation)

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-(prop-2-en-1-ylsulfanyl)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

Key Reaction Pathways

  • Oxidation : The sulfanyl group can be oxidized to form sulfoxides or sulfones.
  • Reduction : The carbamate group can be reduced to yield the corresponding amine.
  • Substitution Reactions : The compound can undergo substitution reactions involving the hexyl chain and the prop-2-en-1-ylsulfanyl group.

Chemistry

In organic synthesis, tert-butyl N-[2-(prop-2-en-1-ylsulfanyl)ethyl]carbamate serves as an intermediate for constructing more complex molecules. Its ability to undergo various chemical transformations makes it valuable for developing new compounds with desired properties.

The compound exhibits potential biological activities that are being explored in various studies:

  • Enzyme Inhibition : The carbamate moiety can form covalent bonds with active sites on enzymes, potentially inhibiting their activity. This mechanism is crucial in drug design, particularly for targeting specific enzymes involved in disease pathways.
  • Antimicrobial Properties : Compounds containing sulfanyl groups are often associated with antibacterial and antifungal activities. Preliminary studies suggest that this compound may enhance lipophilicity, improving its interaction with biological membranes and increasing bioavailability .

Case Study: Antibacterial Activity

A comparative study on sulfanyl-containing compounds indicated that those with longer carbon chains exhibited increased antibacterial activity against Gram-positive bacteria. Although direct testing of this specific compound has not been published, its structural similarity to effective antibacterial agents suggests potential efficacy against microbial pathogens.

Industrial Applications

In the chemical industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow for its use in developing new materials with tailored functionalities.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(prop-2-en-1-ylsulfanyl)ethyl]carbamate involves its interaction with specific molecular targets. The allylthioethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The tert-butyl carbamate group provides stability and enhances the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Chemical Structure and Properties

  • Molecular Formula: C₁₀H₁₉NO₂S (CAS: 1000806-49-4) .
  • Key Features : Contains a tert-butyl carbamate group linked to an ethyl chain with a prop-2-en-1-ylsulfanyl (allyl thioether) substituent.
  • Synthesis : Typically prepared via nucleophilic substitution reactions using tert-butyl carbamate intermediates and bromoalkyl reagents, as seen in analogous syntheses of related compounds (e.g., tert-butyl N-(6-bromohexyl) carbamate) .

Comparison with Structurally Similar Compounds

tert-Butyl N-(2-prop-2-ynylsulfanylethyl)carbamate

  • Molecular Formula: C₁₀H₁₇NO₂S (CID: 71758650) .
  • Structural Difference : Replaces the allyl thioether (C=C) with a propargyl thioether (C≡C).
  • Reactivity :
    • The propargyl group undergoes alkyne-specific reactions (e.g., Huisgen cycloaddition), while the allyl group participates in Michael additions or polymerization.
    • Propargyl derivatives exhibit higher thermal stability due to sp-hybridized carbon .

tert-Butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate

  • Molecular Formula : C₁₃H₂₂N₂O₃ (CAS: 1221818-65-0) .
  • Structural Difference : Incorporates a piperidine ring and an acryloyl group instead of the allyl thioether.
  • Applications :
    • The acryloyl group enables covalent binding to biological targets, making it useful in prodrug design.
    • The allyl thioether in the target compound offers distinct reactivity for sulfur-specific modifications .

tert-Butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-yl]carbamate

  • Molecular Formula: C₁₀H₂₀ClNO₄S (CAS: 1956335-01-5) .
  • Functional Group : Chlorosulfonyl substituent vs. allyl thioether.
  • Reactivity :
    • The chlorosulfonyl group acts as a leaving group in nucleophilic substitutions, while the allyl thioether participates in radical or electrophilic reactions.
    • The tert-butyl carbamate group provides steric protection in both compounds .

Lipophilicity and Solubility

  • The allyl thioether in the target compound increases lipophilicity compared to oxygen-containing analogs (e.g., tert-butyl N-[2-(2-ethoxyethoxy)ethyl]carbamate) .
  • Thioethers generally exhibit lower water solubility but enhanced membrane permeability, advantageous in drug delivery .

Stability and Reactivity

  • tert-Butyl Group : Enhances stability against hydrolysis compared to methyl or ethyl carbamates .
  • Allyl Thioether : Prone to oxidation (forming sulfoxides/sulfones) and radical reactions, unlike propargyl or chlorosulfonyl derivatives .

Toxicity Profile

  • Unlike ethyl carbamate (a known carcinogen), tert-butyl carbamates are less metabolically activated due to steric hindrance, reducing toxicity risks .

Biological Activity

tert-Butyl N-[2-(prop-2-en-1-ylsulfanyl)ethyl]carbamate is a synthetic organic compound that belongs to the class of carbamates. This compound has garnered attention due to its unique structure and potential biological activities, particularly in enzyme inhibition and protein interactions. This article delves into its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Identity:

  • Molecular Formula: C14H27NO2S
  • Molecular Weight: 273.44 g/mol
  • IUPAC Name: tert-butyl N-(2-prop-2-enylsulfanylethyl)carbamate
  • Canonical SMILES: CC(C)(C)OC(=O)NCC(SC=C)C

Structure Analysis:
The compound features a tert-butyl group, a prop-2-en-1-ylsulfanyl group, and an ethyl carbamate moiety. These structural components contribute to its reactivity and interaction with biological targets.

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins.

The mechanism involves:

  • Enzyme Inhibition: The carbamate group can form covalent bonds with the active sites of certain enzymes, effectively blocking their activity.
  • Protein Interaction: The prop-2-en-1-ylsulfanyl group may interact with thiol groups in proteins, leading to modifications that impact protein function and stability.

These interactions can modulate various biochemical pathways, resulting in observable biological effects.

Case Studies and Applications

  • Enzyme Inhibition Studies:
    • Research has demonstrated that this compound acts as an inhibitor for several enzymes involved in metabolic pathways. For instance, studies indicate its potential role in inhibiting enzymes linked to cancer cell proliferation.
  • Antioxidant Properties:
    • Preliminary studies suggest that this compound may exhibit antioxidant activity, which could be beneficial in reducing oxidative stress in biological systems.
  • Pharmaceutical Applications:
    • The compound is being explored as a potential lead in drug development for conditions such as cancer and neurodegenerative diseases due to its ability to modify protein interactions.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits key metabolic enzymes
Antioxidant ActivityReduces oxidative stress
Protein InteractionModifies thiol groups affecting function

Q & A

Q. How can the synthesis of tert-butyl N-[2-(prop-2-en-1-ylsulfanyl)ethyl]carbamate be optimized for high yield and purity?

Methodological Answer:

  • Reaction Solvent Selection: Use ethyl acetate for dissolving intermediates, as demonstrated in analogous carbamate syntheses where HCl in ethyl acetate facilitates deprotection .
  • Temperature Control: Maintain mild conditions (e.g., room temperature) to avoid side reactions, particularly with acid-sensitive functional groups .
  • Catalyst Screening: Explore base catalysts (e.g., triethylamine) for carbamate coupling steps, ensuring compatibility with thioether and allyl groups.
  • Purity Monitoring: Employ TLC or HPLC to track reaction progress, referencing purity standards (≥95%) from validated synthetic protocols .

Q. What purification strategies are effective for isolating this compound?

Methodological Answer:

  • Column Chromatography: Use silica gel with gradients of ethyl acetate/hexane to separate polar impurities.
  • Recrystallization: Optimize solvent pairs (e.g., dichloromethane/hexane) based on solubility data from structurally similar carbamates .
  • Distillation: For volatile byproducts, employ fractional distillation under reduced pressure if thermal stability permits .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Analysis: Assign peaks using 1H^1H- and 13C^{13}C-NMR to confirm the tert-butyl group (δ ~1.4 ppm), allyl sulfide (δ 3.2–3.5 ppm for SCH2_2), and carbamate carbonyl (δ ~155 ppm) .
  • FTIR: Validate carbamate C=O stretch (~1690–1730 cm1^{-1}) and S–C vibrations (~600–700 cm1^{-1}) .
  • X-ray Crystallography: Resolve molecular geometry using SHELXL for refinement and ORTEP-3 for visualization .

Q. What are the recommended safety protocols for handling and storing this compound?

Methodological Answer:

  • Storage: Keep in airtight containers at room temperature, away from light and moisture, as recommended for tert-butyl carbamates .
  • PPE: Use nitrile gloves, lab coats, and fume hoods to minimize exposure. Avoid contact with strong acids/oxidizers to prevent decomposition .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved during structure refinement?

Methodological Answer:

  • Software Tools: Use SHELXL’s TWIN/BASF commands to model twinning and PART/ISOR for disordered tert-butyl groups .
  • Validation: Cross-check with PLATON’s ADDSYM to detect missed symmetry and refine hydrogen bonding networks using WinGX .

Q. What mechanistic insights can be gained from studying the reactivity of the allyl sulfide moiety in this compound?

Methodological Answer:

  • Radical Trapping Experiments: Use AIBN or DTBP to initiate thiol-ene reactions, monitoring kinetics via 1H^1H-NMR .
  • Computational Modeling: Apply DFT (e.g., Gaussian) to simulate transition states for sulfide oxidation or nucleophilic substitutions .

Q. How should conflicting spectral data (e.g., unexpected 13C^{13}C13C-NMR shifts) be analyzed?

Methodological Answer:

  • Isotope Labeling: Synthesize 13C^{13}C-labeled analogs to assign ambiguous peaks.
  • Comparative Analysis: Reference crystallographic bond lengths (from SHELX outputs) to correlate electronic effects with chemical shifts .

Q. What experimental conditions destabilize the carbamate group, and how can stability be quantified?

Methodological Answer:

  • Accelerated Degradation Studies: Expose the compound to acidic (HCl/EtOAc) or basic (NaOH/MeOH) conditions, tracking decomposition via LC-MS .
  • Kinetic Profiling: Use Arrhenius plots to predict shelf-life under varying temperatures .

Q. Can computational methods predict the compound’s behavior in catalytic systems?

Methodological Answer:

  • Docking Simulations: Model interactions with metal catalysts (e.g., Pd or Ru) using AutoDock Vina to predict regioselectivity in cross-coupling reactions .
  • MD Simulations: Analyze solvation effects in polar aprotic solvents (e.g., DMF) using GROMACS .

Q. Are there alternative synthetic routes to bypass challenges with allyl sulfide functionalization?

Methodological Answer:

  • Protection/Deprotection Strategies: Replace allyl sulfide with a benzylthioether for easier manipulation, followed by ozonolysis to regenerate the allyl group .
  • Click Chemistry: Explore Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce sulfur-containing substituents post-carbamate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[2-(prop-2-en-1-ylsulfanyl)ethyl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-[2-(prop-2-en-1-ylsulfanyl)ethyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.